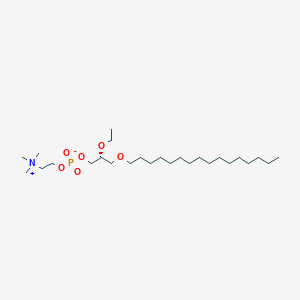

2-O-ethyl PAF C-16

描述

2-O-ethyl PAF C-16 is a synthetic analog of Platelet-activating Factor (PAF). It is a homolog of PAF and acts as a competitive ligand for the Platelet-activating Factor Receptor (PAFR). This compound is known for its ability to inhibit the binding of PAF antagonists to the PAF receptor with high affinity . The molecular formula of this compound is C26H56NO6P, and it has a molecular weight of 509.70 g/mol .

准备方法

合成路线及反应条件

2-O-乙基 PAF C-16 的合成涉及在甘油主链的 sn-2 位置引入乙基。合成路线通常包括以下步骤:

起始材料: 合成从制备 1-O-十六烷基-sn-甘油-3-磷酰胆碱开始。

乙基化: 通过醚键在 sn-2 位置引入乙基。此步骤涉及在受控条件下使起始材料与乙基化试剂反应。

工业生产方法

2-O-乙基 PAF C-16 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 使用自动化反应器和先进的纯化技术可以确保一致的质量和高通量 .

化学反应分析

反应类型

2-O-乙基 PAF C-16 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 使用乙醇钠和叔丁醇钾等亲核试剂.

主要形成的产物

从这些反应中形成的主要产物包括 2-O-乙基 PAF C-16 的各种氧化、还原和取代衍生物。 这些衍生物具有不同的化学和生物学性质 .

科学研究应用

Biological Activities

The compound exhibits various biological activities, primarily related to:

- Inflammation : It acts as a full agonist at the PAF receptor, influencing leukocyte functions such as platelet aggregation and cellular signaling pathways.

- Immune Responses : 2-O-Ethyl PAF C-16 is utilized in pharmacological research to elucidate mechanisms underlying immune responses and inflammation .

Inflammation Studies

This compound is extensively used in inflammation research to investigate the mechanisms by which PAF analogs influence leukocyte activation and aggregation. It has been shown to induce neutrophil aggregation in the presence of divalent cations, highlighting its role in inflammatory processes .

Pharmacological Research

This compound serves as a valuable tool for studying PAF receptor interactions. Its binding affinity and efficacy have been characterized through various assays, revealing insights into downstream signaling pathways involved in inflammation and cellular activation .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits growth inhibitory effects against mycobacteria, including Mycobacterium bovis BCG and Mycobacterium smegmatis. The mechanism involves damaging the bacterial cell membrane, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes the comparison of this compound with other related compounds:

| Compound Name | Structure/Modification | Potency | Unique Features |

|---|---|---|---|

| 2-O-Methyl Platelet Activating Factor C-16 | Methyl group at sn-2 position | Higher than 2-O-Ethyl | More potent agonist than 2-O-Ethyl |

| Arachidonoyl Platelet Activating Factor C-16 | Contains arachidonic acid | Very high | Involved in complex signaling pathways |

| 1-O-Octadecyl Platelet Activating Factor | Octadecyl group at sn-1 position | Moderate | Different fatty acid chain affecting activity |

This table illustrates how structural modifications influence potency and biological activity, emphasizing the relevance of such analogs in pharmacological research.

Case Study 1: Inflammatory Response Modulation

A study demonstrated that this compound effectively modulates inflammatory responses by inducing platelet aggregation and influencing cytokine release in vitro. The findings suggest its potential therapeutic role in managing inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's ability to inhibit the growth of M. bovis BCG, showcasing its antimicrobial properties. The study provided insights into the structural aspects that contribute to its efficacy against mycobacterial infections.

作用机制

2-O-乙基 PAF C-16 通过与血小板活化因子受体 (PAFR) 结合发挥作用。这种结合抑制 PAF 与其受体的相互作用,从而调节各种细胞反应。 所涉及的分子靶标包括 PAF 受体和下游信号通路,例如花生四烯酸通路 。 磷脂酶 C 和磷脂酶 A2 活性的抑制在该化合物的作用机制中起着至关重要的作用 .

相似化合物的比较

类似化合物

2-O-甲基 PAF C-16: 另一种在 sn-2 位置具有甲基的 PAF 合成类似物。

PAF C-18: 具有类似生物活性的 PAF 长链类似物。

己酰胺 PAF: 一种在 sn-2 位置进行修饰的结构类似物.

独特性

2-O-乙基 PAF C-16 由于其在 sn-2 位置的特定乙基取代,具有独特的化学和生物学性质。 这种取代使其成为研究 PAF 类似物的结构-活性关系及其与受体相互作用的宝贵工具 .

生物活性

2-O-ethyl Platelet Activating Factor C-16 (2-O-ethyl PAF C-16) is a synthetic analog of the naturally occurring platelet-activating factor (PAF). It is characterized by the presence of an ethyl group at the sn-2 position, linked via an ether bond. This modification results in distinct biological properties compared to its natural counterpart. The compound has garnered attention for its roles in inflammation, immune responses, and potential therapeutic applications.

- Chemical Formula : C26H57NO6P

- CAS Number : 78858-42-1

- Molecular Weight : 487.73 g/mol

This compound primarily acts as a full agonist at the PAF receptor (PAFR), influencing various physiological processes including:

- Platelet Aggregation : It stimulates platelet aggregation, albeit with lower potency than natural PAF.

- Leukocyte Activation : The compound modulates leukocyte functions, impacting inflammation and immune responses.

- Cell Signaling Pathways : It activates phosphoinositide metabolism and influences downstream signaling pathways related to cellular activation and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inflammatory Responses :

- Antimicrobial Activity :

- Apoptosis Induction :

- Angiogenesis :

Comparative Analysis with Other Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure/Modification | Potency | Unique Features |

|---|---|---|---|

| 2-O-methyl Platelet Activating Factor C-16 | Methyl group at sn-2 position | Higher than 2-O-ethyl | More potent agonist than 2-O-ethyl |

| Arachidonoyl Platelet Activating Factor C-16 | Contains arachidonic acid | Very high | Involved in complex signaling pathways |

| 1-O-octadecyl Platelet Activating Factor | Octadecyl group at sn-1 position | Moderate | Different fatty acid chain affecting activity |

This comparison highlights how structural modifications significantly influence biological activities and receptor interactions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of Mycobacterial Growth :

- Role in Inflammation :

- Cell Membrane Interaction Studies :

属性

IUPAC Name |

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。